
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic compounds consisting of two benzene rings fused to a central pyran ring. This particular compound is characterized by the presence of a methyl group at the 7th position and a phenyl group at the 2nd position. Xanthenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
The synthesis of 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenols with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The reaction typically occurs under reflux conditions, leading to the formation of the xanthene core structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反应分析
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of xanthone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields xanthone derivatives, while reduction produces dihydroxanthene derivatives.
科学研究应用
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.
Biology: Xanthenes exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents.
Medicine: Due to their biological activities, xanthene derivatives are investigated for their potential use in treating diseases like cancer, Alzheimer’s, and infections.
Industry: Xanthenes are used in the production of dyes, pigments, and fluorescent markers for various industrial applications.
作用机制
The mechanism of action of 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. Xanthenes are known to inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This results in various cellular responses, including anti-inflammatory and bronchodilatory effects. Additionally, xanthenes can act as antagonists of adenosine receptors, contributing to their stimulant effects on the central nervous system.
相似化合物的比较
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- can be compared with other similar compounds, such as:
Xanthone: The parent compound of the xanthene family, known for its diverse biological activities.
Methylxanthines: Compounds like caffeine, theobromine, and theophylline, which are known for their stimulant effects and use in treating respiratory conditions.
Azaxanthones: Xanthene derivatives with nitrogen atoms in the aromatic rings, exhibiting enhanced solubility and biological activities.
The uniqueness of 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthene derivatives.
属性
CAS 编号 |
61074-56-4 |
|---|---|
分子式 |
C20H18O |
分子量 |
274.4 g/mol |
IUPAC 名称 |
7-methyl-2-phenyl-9,9a-dihydro-1H-xanthene |
InChI |
InChI=1S/C20H18O/c1-14-7-9-19-17(11-14)13-18-12-16(8-10-20(18)21-19)15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3 |
InChI 键 |
NDRPPGSAXCOMAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC3=CC=C(CC3C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


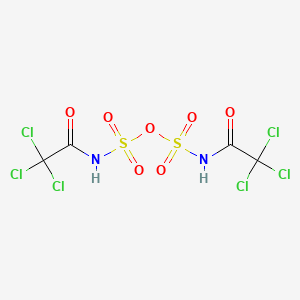
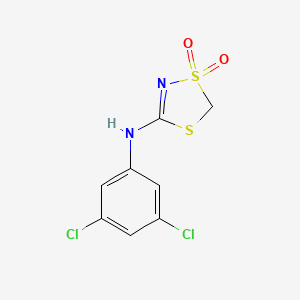
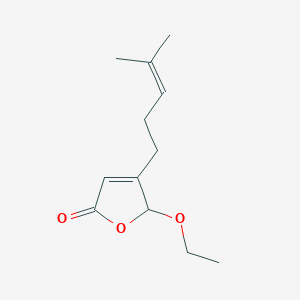
![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)
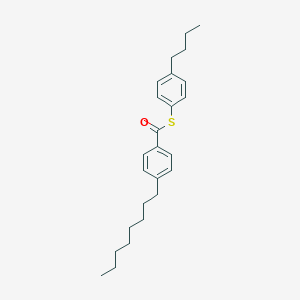


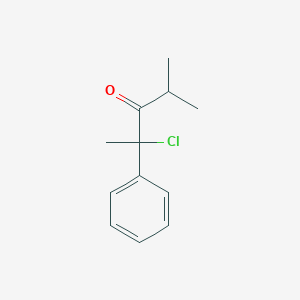
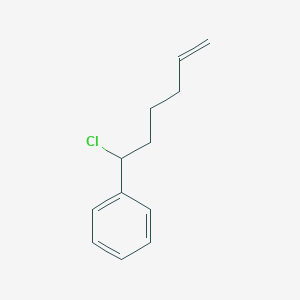
![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)
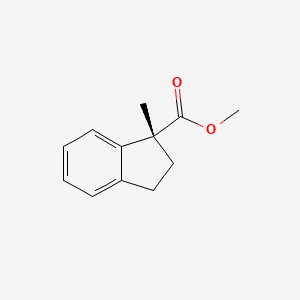

![Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)-](/img/structure/B14586452.png)
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)
